molecular formula C19H16ClNO2S B3503792 Diammonium glycyrrhizinate

Diammonium glycyrrhizinate

Cat. No.: B3503792
M. Wt: 357.9 g/mol
InChI Key: VXGJTEBPUIYAMK-UHFFFAOYSA-N
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Description

Diammonium glycyrrhizinate is a binary ammonium salt of glycyrrhizic acid, which is the main saponin and effective component extracted from the traditional Chinese medicine of licorice root. This compound possesses various activities such as anti-inflammatory, antiviral, and immune regulation . It is widely used in the treatment of liver diseases, including hepatitis, and has shown potential in treating obesity through modulation of gut microbiota .

Preparation Methods

Diammonium glycyrrhizinate can be synthesized through several methods. One common method involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to this compound. The process typically involves the following steps:

Industrial production methods often involve large-scale extraction and purification processes, followed by ammoniation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Diammonium glycyrrhizinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are glycyrrhetinic acid and its derivatives .

Comparison with Similar Compounds

Diammonium glycyrrhizinate is unique compared to other glycyrrhizic acid derivatives due to its specific ammonium salt form, which enhances its solubility and bioavailability. Similar compounds include:

This compound stands out due to its enhanced solubility and specific applications in liver disease treatment and vaccine adjuvants .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-17-9-7-8-16(14-17)15-21(18-10-3-1-4-11-18)24(22,23)19-12-5-2-6-13-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJTEBPUIYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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